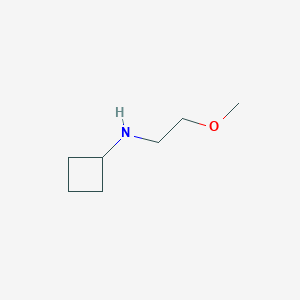
Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate
Overview
Description
Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate is a chemical compound with a molecular weight of 228.197 . It is a derivative of 3,4-Difluorophenylacetic acid, which has been investigated for its separation properties using various chromatographic techniques .
Synthesis Analysis
The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction involved in the synthesis of compounds similar to Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Scientific Research Applications
Synthesis of Pyrazolone Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
The compound (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one was synthesized by the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate . This compound showed synergistic anti-inflammatory, antiproliferative and antibacterial activities .
Methods of Application or Experimental Procedures
The diazotization of 3,4-difluoroaniline, followed by the treatment with ethyl acetoacetate, afforded an intermediate. This intermediate was then reacted with hydrazine hydrate to synthesize the final compound .
Results or Outcomes
The synthesized compound was characterized by FTIR, 1H-NMR, 13C-NMR and LCMS. It demonstrated anti-inflammatory, antiproliferative and antibacterial activities .
Synthesis of Condensed Pyrimidines
Specific Scientific Field
This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
The Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
Methods of Application or Experimental Procedures
The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Results or Outcomes
The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light. Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .
Intermediate in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is used as an intermediate in organic synthesis . It can be used in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
Results or Outcomes
The results or outcomes would also depend on the particular synthesis being carried out .
Synthesis of Fluorinated Compounds
Specific Scientific Field
This application is in the field of Fluorine Chemistry .
Summary of the Application
Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate can be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Results or Outcomes
Intermediate in Pharmaceutical Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate is used as an intermediate in the synthesis of pharmaceutical compounds . It can be used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
Synthesis of Fluorinated Aromatic Compounds
Summary of the Application
Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate can be used in the synthesis of fluorinated aromatic compounds . Fluorinated aromatic compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)11(2,15)7-4-5-8(12)9(13)6-7/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNKALOFWFKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate | |
CAS RN |
1250357-14-2 | |
| Record name | ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)






![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)



